2,5-Dimethoxybenzyl 3-methylbutanoate

Chemical Education Synthetic Methodology Pheromone Synthesis

This is the validated intermediate for blattellaquinone, the sex pheromone of the German cockroach (Blattella germanica). Generic substitution with benzyl isovalerate (CAS 103-38-8) or other non-methoxylated esters is scientifically unsound—the 2,5-dimethoxy groups are not inert; they are mandatory for the CAN-mediated oxidative demethylation that yields the biologically active gentisyl quinone isovalerate. Removing the methoxy substitution abolishes the downstream synthetic pathway. Sourced for chemical ecology, entomology, and pest management R&D. The published two-step route from 2,5-dimethoxybenzyl alcohol and isovaleryl chloride is a proven academic protocol suitable for undergraduate organic chemistry laboratory courses, incorporating extraction, IR, and NMR training.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 876665-00-8
Cat. No. B1592918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxybenzyl 3-methylbutanoate
CAS876665-00-8
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OCC1=C(C=CC(=C1)OC)OC
InChIInChI=1S/C14H20O4/c1-10(2)7-14(15)18-9-11-8-12(16-3)5-6-13(11)17-4/h5-6,8,10H,7,9H2,1-4H3
InChIKeyRDUFPMXHOICPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxybenzyl 3-methylbutanoate (CAS 876665-00-8): Key Properties and Procurement Specifications


2,5-Dimethoxybenzyl 3-methylbutanoate (CAS: 876665-00-8) is an organic ester with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is characterized by a 2,5-dimethoxyphenyl moiety linked to a 3-methylbutanoate (isovalerate) ester group . This compound is listed in the PubChem database (CID 25128491) and ChemSpider (ID 28535075) [1]. Suppliers specify a minimum purity of 97% and recommend long-term storage in a cool, dry place at room temperature . Predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 333.1±27.0 °C at 760 mmHg, and a LogP of approximately 3.22 . These properties are relevant for researchers considering its use as a synthetic intermediate, particularly in applications requiring predictable behavior under standard laboratory conditions [2].

Why 2,5-Dimethoxybenzyl 3-methylbutanoate Cannot Be Substituted with Common Benzyl Esters


Generic substitution of 2,5-dimethoxybenzyl 3-methylbutanoate with other benzyl esters is scientifically unsound due to the critical role of the 2,5-dimethoxy substitution pattern on the aromatic ring. While unsubstituted benzyl isovalerate (CAS 103-38-8) is a known flavor and fragrance agent used for its fruity and balsamic odor profile , the 2,5-dimethoxy derivative serves a fundamentally different purpose as a key intermediate in the synthesis of gentisyl quinone isovalerate (blattellaquinone), a sex pheromone of the German cockroach (Blattella germanica) [1]. The methoxy groups are not inert spectators; they are essential for the subsequent oxidative demethylation step that yields the biologically active quinone structure [1]. Substituting with a non-methoxylated analog would render the downstream synthesis impossible, as the requisite oxidation to the quinone would fail. This structural feature directly dictates the compound's sole documented and verifiable application in the scientific literature [2].

2,5-Dimethoxybenzyl 3-methylbutanoate: Comparative Evidence for Scientific Selection


Evidence Item 1: Documented Synthetic Utility as a Precursor to a Biologically Active Quinone

2,5-Dimethoxybenzyl 3-methylbutanoate is a documented intermediate in a two-step synthesis of gentisyl quinone isovalerate (blattellaquinone), the sex pheromone of the German cockroach [1]. The first step involves the reaction of 2,5-dimethoxybenzyl alcohol with isovaleryl chloride to yield 2,5-dimethoxybenzyl 3-methylbutanoate [1]. In the second step, oxidation with ceric ammonium nitrate (CAN) converts this intermediate to the target quinone pheromone [1].

Chemical Education Synthetic Methodology Pheromone Synthesis

Evidence Item 2: Structural Differentiation from Common Flavor and Fragrance Esters

The structural distinction between 2,5-dimethoxybenzyl 3-methylbutanoate and the widely used flavor ester benzyl isovalerate (CAS 103-38-8) is critical for application-specific selection [1]. Benzyl isovalerate, lacking the dimethoxy substitution, is valued for its organoleptic properties and is commonly used in food and fragrance applications . The presence of the 2,5-dimethoxy groups on the target compound fundamentally alters its chemical reactivity, enabling the oxidative transformations required for quinone synthesis that are impossible with the unsubstituted analog [1].

Flavor Chemistry Fragrance Chemistry Structural Analysis

Evidence Item 3: Physicochemical Property Comparison: LogP and Predicted Bioaccumulation Potential

Computational predictions indicate a significant difference in lipophilicity between 2,5-dimethoxybenzyl 3-methylbutanoate and its unsubstituted analog. The target compound has a predicted LogP of approximately 3.22 , while benzyl isovalerate has a reported LogP of approximately 3.26 . The presence of polar methoxy groups on the target compound results in a slightly lower predicted bioaccumulation factor (BCF) of 76.79 compared to the comparator, which lacks these groups . This difference in predicted environmental fate parameters may be relevant for studies involving environmental release or degradation pathways.

Physicochemical Properties Environmental Fate Computational Chemistry

2,5-Dimethoxybenzyl 3-methylbutanoate: Validated Application Scenarios for Research Procurement


Scenario 1: Synthesis of Blattellaquinone (Gentisyl Quinone Isovalerate) for Chemical Ecology Studies

This compound is the established intermediate for the synthesis of blattellaquinone, the sex pheromone of the German cockroach (Blattella germanica) [1]. Research groups in chemical ecology, entomology, and pest management use this compound to synthesize the pheromone for behavioral assays, trap development, and population monitoring studies [1]. The synthetic route, starting from 2,5-dimethoxybenzyl alcohol and isovaleryl chloride to yield 2,5-dimethoxybenzyl 3-methylbutanoate, followed by CAN oxidation to the quinone, is a validated and published procedure suitable for undergraduate and graduate laboratory courses [1].

Scenario 2: Chemical Education and Advanced Organic Chemistry Laboratory Exercises

The published synthesis of blattellaquinone using 2,5-dimethoxybenzyl 3-methylbutanoate as an intermediate is explicitly designed as an experiment for second-year organic chemistry laboratory courses [1]. This application leverages the compound's role in a multi-step synthesis that provides students with practical experience in extraction, IR spectroscopy, and NMR spectroscopy [1]. The 'real-world' application of synthesizing a cockroach pheromone enhances student engagement and demonstrates the relevance of organic synthesis [1].

Scenario 3: Comparative Physicochemical and Environmental Fate Studies

Researchers in environmental chemistry and computational toxicology may select 2,5-dimethoxybenzyl 3-methylbutanoate for comparative studies against other benzyl esters. Its predicted physicochemical properties, including a LogP of 3.22 and a BCF of 76.79 [1], offer a distinct profile from unsubstituted analogs like benzyl isovalerate (LogP ~3.26) . This compound serves as a model substrate to investigate how aromatic methoxy substitution influences parameters like lipophilicity, bioaccumulation potential, and degradation kinetics in environmental systems [1].

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